molecular formula C16H13ClN4OS B2544199 N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide CAS No. 499795-81-2

N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide

Cat. No.: B2544199
CAS No.: 499795-81-2
M. Wt: 344.82
InChI Key: UUUASOSWRQBVMG-UHFFFAOYSA-N
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Description

N-{4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a heterocyclic compound featuring a pyrimidine core linked to a 4-methyl-1,3-thiazole ring substituted with a 4-chlorophenyl group and an acetamide moiety. This structure combines electron-withdrawing (chlorine) and electron-donating (methyl) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-[4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4OS/c1-9-14(13-7-8-18-16(21-13)20-10(2)22)23-15(19-9)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUASOSWRQBVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C3=NC(=NC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the chlorophenyl group. The pyrimidine ring is then synthesized and attached to the thiazole ring. Finally, the acetamide group is introduced to complete the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Industrial production typically emphasizes efficiency, scalability, and safety, with stringent quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties and reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups, potentially leading to novel compounds with unique properties.

Scientific Research Applications

Chemical Profile

  • Chemical Name : N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide
  • CAS Number : 866018-58-8
  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 410.84 g/mol

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing thiazole and pyrimidine moieties exhibit significant cytotoxic activity against various cancer cell lines. For example:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells, which is a crucial mechanism for cancer treatment. Studies have demonstrated that similar thiazole derivatives can inhibit cell proliferation in colon and breast cancer models .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results showed a dose-dependent response with IC50 values indicating effective inhibition of cell growth.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of both thiazole and pyrimidine rings contributes to its ability to inhibit bacterial and fungal growth.

Antibacterial Activity

Research indicates that compounds with structural similarities to this compound demonstrate potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis .

Anti-inflammatory Potential

The anti-inflammatory properties of this compound are particularly noteworthy. Compounds with acetamide linkages have been shown to inhibit key inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Mechanism of Action

The mechanism by which N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Varied Heterocyclic Cores

The target compound’s pyrimidine-thiazole-acetamide scaffold is compared below with derivatives containing alternative heterocycles (e.g., oxadiazole, triazole, pyrazole).

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Notable Findings) Reference
N-{4-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide (Target) Pyrimidine-Thiazole 4-Chlorophenyl, Methyl, Acetamide Not explicitly reported
Compound 154 : 2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide Pyrimidine-Oxadiazole 4-Chlorophenyl, p-Tolyl, Acetamide IC₅₀ = 3.8 ± 0.02 μM (A549 cells)
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole 4-Chlorophenyl, Chloro, Cyano Insecticidal (related to Fipronil derivatives)
N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-...-4,5-dihydro-1,3-thiazol-5-yl}acetamide Thiazole-Pyrazole Hybrid 4-Chlorophenyl, Nitrophenyl, Acetamide Synthetic intermediate; no activity reported
476484-06-7 : Triazole-thio-acetamide derivative Triazole 4-Chlorophenyl, Pyridinyl, Dichlorophenyl Structural data only

Key Observations :

  • Heterocycle Impact : Replacement of the thiazole core with oxadiazole (Compound 154) resulted in significant cytotoxicity (IC₅₀ = 3.8 μM), suggesting oxadiazole may enhance anticancer activity . Pyrazole derivatives () are linked to insecticidal applications, highlighting scaffold-dependent bioactivity .
  • Substituent Effects : The 4-chlorophenyl group is recurrent in active compounds (e.g., Compound 154, Fipronil analogues), underscoring its role in target binding. Electron-donating groups (e.g., p-tolyl in Compound 154) may synergize with chlorophenyl for improved potency .

Role of Halogen Substituents

Halogenation, particularly at the para position of phenyl rings, is a critical modulator of activity:

  • 4-Chlorophenyl: Present in the target compound and Compound 154, this group is associated with enhanced binding to hydrophobic pockets in biological targets. In Compound 154, it contributed to a 25-fold selectivity for cancer cells over noncancerous HEK cells .
  • 4-Bromophenyl/4-Fluorophenyl : Derivatives in (9b, 9c) with bromo/fluoro substituents showed distinct docking poses, implying altered binding affinities compared to chloro analogues .

Electron-Donating vs. Electron-Withdrawing Groups

  • Methyl and Methoxy Groups : compounds (9d, 9e) with 4-methylphenyl or 4-methoxyphenyl substituents demonstrated variable synthetic yields and purity, though bioactivity data are unavailable. These groups may improve solubility or metabolic stability .

Biological Activity

N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.

  • Molecular Formula : C19H17ClN2OS
  • Molecular Weight : 410.84 g/mol
  • CAS Number : 866018-58-8

Research indicates that compounds with thiazole and pyrimidine moieties often exhibit significant biological activities. The specific mechanisms by which this compound exerts its effects include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that similar thiazole-based compounds can induce apoptosis in cancer cells, affecting pathways such as the Bax/Bcl-2 ratio and caspase activation, leading to cell cycle arrest .
  • Enzyme Inhibition : Compounds containing thiazole rings have been reported to inhibit specific enzymes like carbonic anhydrase IX (CA IX), which is associated with tumor growth and metastasis .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays against different cancer cell lines. The following table summarizes the findings from recent studies:

CompoundCell LineIC50 (µg/mL)Mechanism of Action
4eMCF-710.10Induces apoptosis, G2/M arrest
4iHepG22.32Apoptosis via increased Bax/Bcl-2 ratio
N-{...}MDA-MB-2313.21Apoptosis induction and necrosis

Case Studies

  • Study on Thiazole Derivatives : A study evaluated a series of thiazole derivatives, including those similar to this compound. The results indicated a significant reduction in cell viability in MCF-7 and HepG2 cell lines with IC50 values indicating strong cytotoxicity .
  • Mechanistic Insights : Another investigation demonstrated that the compound could lead to a substantial increase in apoptotic markers in treated cells compared to controls, suggesting its potential as a therapeutic agent against breast cancer .

Research Findings

The following key findings summarize the biological activity of this compound:

  • Cytotoxic Effects : The compound exhibited selective cytotoxicity towards cancerous cells while sparing normal cells.
  • Cell Cycle Arrest : Treatment with this compound resulted in cell cycle arrest at specific phases, particularly G0/G1 and G2/M phases.
  • Induction of Apoptosis : Increased levels of apoptotic markers such as caspases were observed, indicating that the compound triggers programmed cell death pathways.

Q & A

Q. Yield Optimization Strategies :

  • Use high-purity reagents and inert atmospheres (N₂/Ar) to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Isolated yields of ~72% are achievable with careful purification (recrystallization or column chromatography) .

Basic: Which spectroscopic and crystallographic methods are most effective for structural confirmation?

Methodological Answer:

  • 1H NMR : Key peaks include δ 13.30 (s, NH of acetamide) and δ 7.42–7.58 (aromatic protons from chlorophenyl and pyrimidine moieties). Integration ratios help confirm stoichiometry .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are standard for refining crystal structures. For example, bond angles and torsion parameters can resolve ambiguities in thiazole-pyrimidine connectivity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 397.08).

Advanced: How can computational tools like AutoDock and Multiwfn elucidate the compound’s bioactivity and electronic properties?

Methodological Answer:

  • Docking studies (AutoDock) :
    • Prepare the ligand (target compound) and receptor (e.g., kinase protein) using AutoDockTools.
    • Apply Lamarckian genetic algorithm to predict binding modes. Focus on binding energy (ΔG < -7 kcal/mol) and hydrogen bonding with active-site residues (e.g., ASP86 in p38 MAPK) .
  • Wavefunction analysis (Multiwfn) :
    • Calculate electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic regions.
    • Use electron localization function (ELF) to analyze π-π stacking interactions in the thiazole-pyrimidine core .

Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:
Discrepancies may arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin).
  • SAR analysis : Compare with analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl derivatives) to identify substituent effects on activity .
  • Meta-analysis : Cross-reference data from peer-reviewed studies (avoiding non-academic sources like BenchChem) .

Advanced: What strategies improve crystallographic data quality for this compound?

Methodological Answer:

  • Crystal growth : Use slow evaporation in DCM/hexane (1:3) at 4°C to obtain diffraction-quality crystals.
  • Data collection : Optimize using Cu-Kα radiation (λ = 1.54178 Å) with a Bruker D8 Venture diffractometer.
  • Refinement (SHELXL) :
    • Apply TWIN/BASF commands for twinned crystals.
    • Use restraints for disordered thiazole-methyl groups. Final R1 values < 0.05 indicate high precision .

Advanced: How to design experiments to probe the compound’s metabolic stability?

Methodological Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor depletion via LC-MS/MS. Calculate half-life (t½) using pseudo-first-order kinetics.
  • CYP450 inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low inhibition risk .
  • Metabolite ID : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation).

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